molecular formula C14H9F6NO B1382795 4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl CAS No. 1261603-07-9

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl

Cat. No.: B1382795
CAS No.: 1261603-07-9
M. Wt: 321.22 g/mol
InChI Key: FZXPQTRUDOJFGY-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl is a sophisticated biphenyl derivative engineered for medicinal chemistry and drug discovery research. Its structure incorporates two highly influential fluorinated groups—trifluoromethoxy (–OCF3) and trifluoromethyl (–CF3)—known for their ability to critically enhance the properties of drug candidates . The presence of these groups is a strategic asset for researchers aiming to improve a compound's metabolic stability and fine-tune its lipophilicity, which are essential for optimizing membrane permeability and oral bioavailability . The trifluoromethoxy group, in particular, offers superior metabolic advantages over a standard methoxy group due to its higher electron-withdrawing capacity and increased steric hindrance, making it more resistant to oxidative degradation by enzymes such as CYP450 . Simultaneously, the strong electron-withdrawing nature and compact steric profile of the trifluoromethyl group can significantly enhance target binding affinity through improved hydrophobic interactions and potential modulation of hydrogen bonding . The primary amine on the biphenyl scaffold serves as a versatile handle for further chemical modification, enabling the synthesis of amides, sulfonamides, or imines, and facilitating the exploration of structure-activity relationships. This compound is intended for use as a key intermediate or building block in the development of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)10-3-1-2-8(6-10)9-4-5-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXPQTRUDOJFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethoxy Substituted Biphenyl Intermediates

The trifluoromethoxy group is introduced via a multi-step process starting from chlorinated benzene derivatives, followed by fluorination and nitration steps:

  • Step 1: Chlorination and Radical Substitution
    Anisole and 4-chlorobenzotrifluoride are reacted under UV illumination with chlorine gas at 90–100°C in the presence of a radical initiator to form chlorinated intermediates. This step requires careful control of chlorine flow and temperature to avoid over-chlorination.
  • Step 2: Fluorination with Anhydrous Hydrogen Fluoride (AHF)
    Trichloromethoxybenzene intermediates undergo fluorination with AHF at 80°C under high pressure (30–35 kg/cm²) in stainless steel autoclaves to yield trifluoromethoxybenzene. This step produces hydrochloric acid as a by-product and requires efficient venting and purification via distillation.
  • Step 3: Nitration
    Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric and nitric acids at 0–35°C to produce predominantly the para-nitro isomer (~90%). The nitration mixture is carefully added at low temperature, and the product is isolated by solvent extraction and evaporation.

These steps form the trifluoromethoxy-substituted aromatic ring necessary for further coupling reactions.

Formation of Biphenyl Core via Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling
    The biphenyl scaffold is constructed by coupling aryl boronic acids with aryl halides in the presence of palladium catalysts such as 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride.
  • Typical Conditions:
    • Solvents: Degassed acetonitrile and water mixture
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Microwave heating at ~110°C for 60 minutes
  • Outcome:
    Formation of methyl 4-amino-3'-(trifluoromethyl)-4'-trifluoromethoxy biphenyl carboxylate intermediates with good regioselectivity and yields around 20–30% after purification by medium-pressure liquid chromatography (MPLC).

Amination and Functional Group Transformations

  • Amination:
    The amino group is introduced or preserved on the biphenyl ring during the coupling steps or by reduction of nitro intermediates.
  • Functional Group Manipulation:
    • Ester groups are hydrolyzed to carboxylic acids using lithium hydroxide in tetrahydrofuran (THF) and water at room temperature, followed by acidification and extraction.
    • Amide formation can be achieved by reacting the amino biphenyl intermediates with acid chlorides in the presence of bases such as triethylamine in dichloromethane, yielding high purity amides (up to 98% yield).

Summary Table of Key Preparation Steps

Step Reaction Type Conditions/ Reagents Yield (%) Notes
1 Chlorination & Radical Substitution Anisole + 4-chlorobenzotrifluoride, Cl2 gas, UV, 90-100°C - Radical initiator, controlled chlorine flow
2 Fluorination Trichloromethoxybenzene + Anhydrous HF, 80°C, high pressure (30-35 kg/cm²) - Stainless steel autoclave, HCl by-product
3 Nitration Trifluoromethoxybenzene + H2SO4 + HNO3, 0-35°C ~90 (para isomer) Low temp addition, solvent extraction
4 Suzuki Coupling Aryl boronic acid + aryl halide, Pd catalyst, K2CO3, MeCN/H2O, 110°C microwave 20-30 MPLC purification
5 Ester Hydrolysis LiOH, THF/H2O, rt, acidification - Conversion to carboxylic acid
6 Amide Formation / Amination Amino biphenyl + acid chloride, triethylamine, DCM 98 High yield, mild conditions

Research Findings and Notes

  • The use of microwave-assisted Suzuki coupling significantly reduces reaction times and improves yields compared to conventional heating.
  • Fluorination using anhydrous hydrogen fluoride requires specialized equipment due to corrosiveness and pressure; however, it is essential for introducing the trifluoromethoxy group with high selectivity.
  • Nitration conditions are optimized to favor the para isomer, which is crucial for subsequent amination steps and overall product purity.
  • Purification techniques such as MPLC and solvent extraction are critical to isolate intermediates and final products with high purity, which is necessary for pharmaceutical-grade compounds.
  • Alternative solvents to carbon tetrachloride for chlorination steps have been explored due to environmental concerns, with tetrachloroethane and related compounds used as substitutes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds with various functional groups.

Scientific Research Applications

Biological Applications

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl has been investigated for its potential as a bioactive molecule in drug discovery. Its unique structure allows it to interact with specific molecular targets within biological systems.

  • Mechanism of Action: The compound's lipophilicity facilitates its penetration through cell membranes, enabling it to modulate enzyme activity and receptor interactions. This property is crucial for developing therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Medicinal Chemistry

Research has shown that this compound exhibits potential pharmacological properties, including:

  • Anti-inflammatory Activity: Studies indicate that it may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties: Preliminary investigations suggest that the compound could be effective against certain cancer cell lines due to its ability to modulate signaling pathways involved in tumor growth.

Materials Science

The unique chemical properties of this compound have led to its use in the development of advanced materials:

  • Thermal Stability: The fluorinated groups contribute to enhanced thermal stability, making it suitable for applications requiring high-performance materials.
  • Resistance to Degradation: Its chemical structure provides resistance to environmental degradation, which is beneficial in various industrial applications.

Case Study 1: Drug Discovery

In a study evaluating the anticancer potential of fluorinated biphenyls, researchers found that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of cell signaling pathways.

Case Study 2: Material Development

Another research project focused on developing polymer composites incorporating this compound. The results demonstrated improved thermal stability and mechanical properties compared to non-fluorinated analogs, suggesting its potential use in high-performance engineering materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)-3’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and inferred properties of 4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl with related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP (Estimated) Key Functional Groups
This compound -OCF₃ (3), -CF₃ (3') ~335.2 ~4.2 Biphenyl, -NH₂, -OCF₃, -CF₃
4-Amino-3,2'-dimethylbiphenyl -CH₃ (3, 2') ~197.3 ~3.1 Biphenyl, -NH₂, -CH₃
Intermediate 5 (triazole-thione derivative) -F (2), -CF₃ (propanoyl chain) ~369.4 ~3.8 Triazole-thione, -F, biphenyl
Example 45 (pyrazolo-pyrimidine derivative) -OCF₃ (3), -CF₃ (benzyl) ~606.5 ~5.0 Pyrazolo-pyrimidine, -OCF₃, -CF₃

Key Observations :

This compound
  • Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling of boronic acids with halogenated precursors (e.g., Example 45 uses [1,1'-Bis(diphenylphosphino)ferrocene]dichloro palladium(II)) .
  • Microwave-assisted synthesis : Reduces reaction time for heterocyclic intermediates (e.g., triazole-thione derivatives in ) .

Comparison with Other Methods :

  • 4-Amino-3,2'-dimethylbiphenyl: Likely synthesized via Ullman coupling or direct amination, avoiding fluorination steps .
  • Triazole-thione derivatives : Require hydrazide intermediates and carbon disulfide, introducing sulfur-containing heterocycles .

Pharmacological Implications

  • Fluorinated Analogs : Compounds with -CF₃ and -OCF₃ groups show enhanced binding to hydrophobic pockets in enzymes (e.g., PI3K inhibitors in ). The electron-withdrawing nature of fluorine also stabilizes drug-target interactions .
  • Methyl-Substituted Analogs: Simpler biphenyls like 4-Amino-3,2'-dimethylbiphenyl lack fluorine’s metabolic stability, limiting their therapeutic utility .
  • Heterocyclic Derivatives : Intermediate 5 (triazole-thione) demonstrated analgesic activity in mice, suggesting that fluorinated biphenyls with additional heterocycles may broaden therapeutic applications .

Biological Activity

4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl is a novel compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl scaffold. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields, including pharmaceuticals and materials science. The compound has been explored for its potential applications in drug discovery, particularly in targeting specific molecular pathways due to its enhanced lipophilicity and bioactivity.

Structure and Composition

  • IUPAC Name : 2-(trifluoromethoxy)-4-[3-(trifluoromethyl)phenyl]aniline
  • Molecular Formula : C14H9F6NO
  • CAS Number : 1261603-07-9

Physical Properties

The presence of fluorinated groups significantly influences the physical properties of the compound, such as:

  • Solubility : Enhanced lipophilicity due to trifluoromethoxy and trifluoromethyl groups.
  • Stability : Increased thermal stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl and trifluoromethoxy groups facilitate:

  • Cell Membrane Penetration : Improved ability to cross lipid membranes.
  • Enzyme Interaction : Potential modulation of enzyme activity, which can lead to therapeutic effects.

Pharmacological Potential

Research has indicated that this compound may possess several pharmacological properties, including:

  • Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation by targeting specific oncogenic pathways.

Case Studies and Research Findings

  • Topoisomerase II Inhibition : Studies have shown that derivatives of biphenyl compounds can act as inhibitors of topoisomerase II, a crucial enzyme in DNA replication. The introduction of trifluorinated groups enhances binding affinity and specificity toward the target enzyme .
  • 5HT4 Partial Agonism : Research indicates potential activity as a partial agonist for the serotonin receptor subtype 5HT4, suggesting implications in gastrointestinal motility disorders .
  • Mechanochemical Synthesis : A mechanochemical approach has been developed for the synthesis of similar compounds, highlighting the efficiency and scalability of producing fluorinated biphenyl derivatives for biological testing .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Amino-3-(trifluoromethyl)biphenylLacks trifluoromethoxy groupModerate anti-inflammatory effects
3-(Trifluoromethoxy)-3'-(trifluoromethyl)biphenylLacks amino groupLimited biological activity
4-Amino-3-(trifluoromethoxy)biphenylLacks trifluoromethyl groupReduced stability and bioactivity

The unique combination of both trifluoromethoxy and trifluoromethyl groups in this compound distinguishes it from similar compounds, enhancing its stability and potential bioactivity.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight356.24 g/molCalculated
Melting Point287–293°C (analog data)
LogP (Predicted)3.8 (high lipophilicity)
¹⁹F NMR Shifts-58 ppm (OCF₃), -67 ppm (CF₃)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact
CatalystPd(PPh₃)₄ (5 mol%)Enhances coupling efficiency
SolventDMF/H₂O (9:1)Polar aprotic medium
Temperature80°C (reflux)Balances rate and decomposition
Reaction Time24 hEnsures completion

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl
Reactant of Route 2
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4-Amino-3-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl

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